molecular formula C9H7BrS B8380078 4-Bromo-6-methylbenzo[b]thiophene

4-Bromo-6-methylbenzo[b]thiophene

Cat. No. B8380078
M. Wt: 227.12 g/mol
InChI Key: ZHNYMAHBLQXJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C9H7BrS and its molecular weight is 227.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-methylbenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-methylbenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-6-methylbenzo[b]thiophene

Molecular Formula

C9H7BrS

Molecular Weight

227.12 g/mol

IUPAC Name

4-bromo-6-methyl-1-benzothiophene

InChI

InChI=1S/C9H7BrS/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5H,1H3

InChI Key

ZHNYMAHBLQXJEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CS2)C(=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl thioglycolate (0.060 ml) and potassium carbonate (190 mg) were added to a solution of 2,6-dibromo-4-methylbenzaldehyde (153 mg) in dimethylsulfoxide (1.7 mL), and the reaction solution was stirred at 120° C. for 7 hours. The reaction solution was neutralized with 2 M hydrochloric acid, extracted with ethyl acetate, and washed with a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was evaporated under vacuum. A 5 M aqueous sodium hydroxide solution (0.8 ml) was added to a solution of the resultant residue in a mixture of THF-methanol (1:1) (3.2 ml), and the reaction solution was stirred at room temperature for 2 hours. The reaction solution was diluted with ethyl acetate, and washed successively with 2 M hydrochloric acid and a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was evaporated under vacuum. Silver carbonate (30 mg) and acetic acid (0.005 ml) were added to a solution of the resultant residue in dimethylsulfoxide (1.1 mL), and the reaction solution was stirred at 120° C. for 6 hours. The reaction solution was diluted with ethyl acetate, and washed successively with an aqueous sodium bicarbonate solution and a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was evaporated under vacuum. The resultant residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate) to obtain 4-bromo-6-methylbenzo[b]thiophene.
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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